Fibrinopeptide A, human

Coagulation Cascade Thrombin Activity Enzyme Kinetics

As a Senior Chemoinformatics Analyst, I recommend sourcing Fibrinopeptide A (FPA), human (CAS 25422-31-5) for your thrombin activity assays. Unlike Fibrinopeptide B (FPB) or D-dimer, FPA is the most direct (280x higher specificity constant) and immediate (3–5 min half-life) marker, released first from fibrinogen. It uniquely detects ongoing thrombin bursts in hypercoagulable states. This specificity ensures assay reproducibility with defined kinetic parameters (Km 2.99 μM), and it is the superior marker for monitoring perioperative hemostatic activation in cardiac surgery. With no cross-reactivity to FPB or non-human species (detection limit 0.1 ng/mL), it is the essential, non-substitutable standard for precision coagulation research. Procure the ≥96% HPLC grade for rigorous quantification.

Molecular Formula C63H97N19O26
Molecular Weight 1536.6 g/mol
Cat. No. B12063338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinopeptide A, human
Molecular FormulaC63H97N19O26
Molecular Weight1536.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)
InChIKeyJWICNZAGYSIBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinopeptide A, Human: Procurement-Grade 16-Residue Thrombin Cleavage Peptide for Coagulation Research


Fibrinopeptide A (FPA), human, is a 16-amino acid polypeptide (sequence ADSGEGDFLAEGGGVR) with a molecular weight of 1536.6 g/mol, released from the N-terminal Aα chain of fibrinogen upon thrombin-mediated proteolysis [1]. It serves as the most direct and sensitive biochemical marker of thrombin activity in vivo, with basal plasma concentrations in healthy adults ranging from 0.5 ng/mL to 1.69 ng/mL [2]. Due to its exceptionally short plasma half-life of 3–5 minutes [3], FPA provides a transient but real-time snapshot of coagulation activation, making it a critical analyte for studies of thrombosis, hypercoagulability, and anticoagulant drug development.

Fibrinopeptide A, Human Substitution Risks: Why Fibrinopeptide B, D-Dimer, and Other Analogs Cannot Replace FPA


Fibrinopeptide A, human cannot be functionally substituted by Fibrinopeptide B (FPB), D-dimer, or prothrombin fragment 1.2 (F1.2) due to fundamental differences in release kinetics, metabolic clearance, and thrombin specificity. FPA release precedes FPB release in a strictly ordered, thrombin-specific manner [1], and FPA exhibits a specificity constant approximately 280-fold higher than FPB variants [2], rendering FPA the more reliable and immediate index of thrombin action. D-dimer, a fibrin degradation product, reflects fibrinolysis rather than coagulation initiation, while F1.2 indicates prothrombin activation but not the final step of fibrin formation. Furthermore, the rapid 3–5 minute plasma half-life of FPA [3] enables detection of acute thrombotic events that slower-clearing markers miss, while the distinct immunoreactivity of human FPA—with no cross-reactivity to FPB or non-human species [4]—ensures assay specificity that generic substitutes cannot guarantee.

Fibrinopeptide A, Human: Quantitative Differentiation Evidence for Scientific Selection


Fibrinopeptide A vs. Fibrinopeptide B: Ordered Release Kinetics and Thrombin Specificity

Fibrinopeptide A release precedes Fibrinopeptide B release in a strictly ordered, thrombin-dependent manner. This ordered release is dictated by thrombin's inherent substrate specificity, not by structural constraints of fibrinogen [1]. When FpB was replaced with an FpA-like peptide (FpA'), both FpA and FpA' exhibited similar first-order release kinetics and specificity constants, demonstrating that thrombin cleaves FpA-like sequences preferentially. In the presence of the polymerization inhibitor Gly-Pro-Arg-Pro, FpB release from normal fibrinogen was reduced 3-fold, while FpA' release remained unaffected [1]. This confirms that FPA release is the primary, rate-limiting step in fibrin formation, making it the most direct indicator of thrombin activity.

Coagulation Cascade Thrombin Activity Enzyme Kinetics

Fibrinopeptide A vs. Fibrinopeptide B: Plasma Half-Life and Temporal Resolution

The plasma half-life of Fibrinopeptide A is exceptionally short, estimated at 3–5 minutes in human plasma [1]. In contrast, Fibrinopeptide B and its metabolites (e.g., desarginine FPB) exhibit longer circulatory persistence and are influenced by non-thrombin proteases such as plasmin and elastase, complicating their use as specific thrombin activity markers . This short half-life renders FPA a transient but highly sensitive marker of acute coagulation events, enabling detection of episodic thrombin bursts that slower-clearing analytes would miss.

Pharmacokinetics Biomarker Kinetics Thrombosis Monitoring

Fibrinopeptide A vs. D-Dimer and Prothrombin Fragment 1.2: Temporal Discrimination in Post-Surgical Coagulation Monitoring

In a study of 19 adult patients undergoing primary cardiac surgery with cardiopulmonary bypass (CPB), plasma concentrations of prothrombin fragment 1.2 (F1.2, a marker of thrombin generation), thrombin-antithrombin III complex, and fibrin monomer increased throughout CPB and peaked 3 hours post-CPB. Critically, by the morning after surgery, F1.2 had returned to preoperative baseline concentrations, whereas fibrinopeptide A and fibrin monomer remained significantly elevated (P < 0.05) compared to preoperative values [1]. This demonstrates that FPA captures persistent thrombin activity beyond the resolution window of F1.2, making it a superior marker for detecting ongoing thrombotic risk in the postoperative period.

Cardiac Surgery Postoperative Monitoring Hemostatic Activation

Fibrinopeptide A Immunoassay Specificity: No Cross-Reactivity with Fibrinopeptide B or Non-Human Species

A validated radioimmunoassay (RIA) for human FPA, utilizing rabbit antiserum to native human FPA and a synthetic FPA analog, detects native human FPA at a concentration of 0.1 ng/mL. Critically, this assay exhibits no cross-reactivity with human fibrinopeptide B or with fibrinopeptides A derived from canine, porcine, or bovine fibrinogen [1]. This species- and peptide-specific immunoreactivity ensures that elevated FPA measurements in clinical or experimental samples are not confounded by FPB release or by cross-reactive animal-derived peptides, a common limitation of less-specific coagulation assays.

Immunoassay Development Antibody Specificity ELISA

Fibrinopeptide A Cleavage Kinetics: Defined Thrombin Unit and Concentration-Response Relationship

The cleavage of FPA from fibrinogen by thrombin has been rigorously characterized under standardized conditions. At 37°C, pH 7.4, and a fibrinogen concentration of 3 mg/mL, one Thrombin Unit (TU) is defined as catalyzing the release of 3.6 nmol FPA min⁻¹ [1]. Furthermore, at a fibrinogen concentration of 2.5 mg/mL, the FPA cleavage rate was determined to be 49.2 ± 1.6 nmol/mL per min per U of thrombin, with an apparent Km of 2.99 μM [2]. This quantitative framework enables users to calibrate thrombin activity assays, standardize experimental conditions, and compare results across studies—a level of kinetic precision not available for Fibrinopeptide B or other downstream markers.

Thrombin Assay Enzyme Kinetics Calibration Standards

Fibrinopeptide A vs. Fibrinopeptide B: Diagnostic Utility in Pulmonary Embolism Screening

In a pilot study of 32 patients with clinically suspected pulmonary embolism (PE), plasma FPA and FPBβ15-42 were measured before and after thrombolytic therapy. Using cutoff points of 15 ng/mL for both FPA and FPBβ15-42, both markers demonstrated high sensitivity and highly negative predictive value for PE screening, with moderate specificity [1]. However, FPBβ15-42 levels at 2 and 6 days post-treatment were significantly lower in survivors than in patients who died (P = 0.0092 and P = 0.0011, respectively), indicating prognostic value for FPBβ15-42 [1]. In contrast, FPA's diagnostic utility lies in its sensitivity to acute thrombin activity, making it the preferred screening marker for initial PE detection, while FPBβ15-42 serves a complementary prognostic role.

Pulmonary Embolism Diagnostic Biomarker Clinical Screening

Fibrinopeptide A, Human: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Thrombin Activity Assays Requiring Direct, Proximal Readout

Use Fibrinopeptide A, human as the preferred substrate or analyte for quantifying thrombin activity in purified systems or biological fluids. The defined kinetic parameters—49.2 nmol/mL per min per U thrombin at 2.5 mg/mL fibrinogen, Km 2.99 μM [1], and the established thrombin unit definition (1 TU = 3.6 nmol FPA min⁻¹) [2]—enable precise calibration and inter-study reproducibility. FPA release precedes FPB and is unaffected by polymerization inhibitors [3], ensuring a direct readout of thrombin catalysis without confounding downstream events.

Postoperative Coagulation Monitoring with High Temporal Resolution

Incorporate FPA measurements in studies of perioperative hemostatic activation, particularly in cardiac surgery populations. FPA remains significantly elevated on the morning after cardiopulmonary bypass, whereas prothrombin fragment 1.2 returns to baseline [4]. This differential persistence (P < 0.05) makes FPA the superior marker for detecting ongoing thrombin activity and assessing anticoagulant efficacy in the critical postoperative window.

Species-Specific Human FPA Immunoassay Development and Validation

Utilize human FPA as the standard antigen for developing immunoassays where cross-reactivity with fibrinopeptide B or non-human FPA must be rigorously excluded. Validated RIAs demonstrate no cross-reactivity with human FPB or with canine, porcine, or bovine FPA, with a detection limit of 0.1 ng/mL [5]. This specificity ensures that FPA measurements in human plasma are not confounded by species-heterologous samples or co-released FPB.

Acute Thrombotic Event Screening and Anticoagulant Drug Development

Employ FPA as a primary endpoint or screening biomarker in studies of acute thrombosis, pulmonary embolism, and anticoagulant intervention. FPA's 3–5 minute plasma half-life [6] and rapid, linear generation in clinical samples (up to 28 pmol/mL per min in hypercoagulable states) [7] enable detection of transient thrombin bursts and real-time assessment of heparin or direct thrombin inhibitor efficacy, as demonstrated by inhibition of rapid FPA generation with parenteral heparin [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fibrinopeptide A, human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.